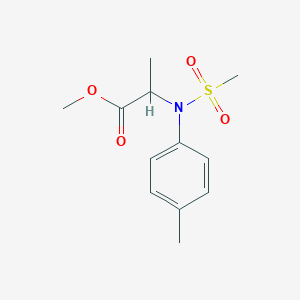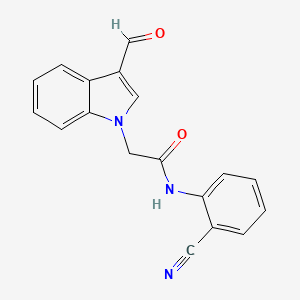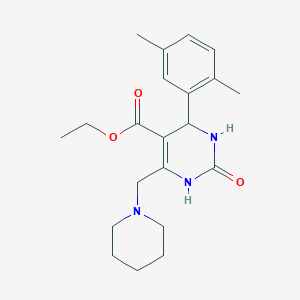
methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate
説明
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate, also known as MMSA, is a chemical compound used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. MMSA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate varies depending on its application. In medicine, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate induces apoptosis in cancer cells by activating the caspase cascade. Additionally, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of various inflammatory genes.
In agriculture, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the growth of weeds and fungi by disrupting various metabolic processes. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the activity of various enzymes involved in the biosynthesis of essential metabolites, such as amino acids and nucleotides.
Biochemical and Physiological Effects:
methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has various biochemical and physiological effects depending on its application. In medicine, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. Additionally, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
In agriculture, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the growth of weeds and fungi, which can improve crop yield and quality. Additionally, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been shown to have low toxicity to non-target organisms, which is important for environmental safety.
実験室実験の利点と制限
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has various advantages and limitations for lab experiments depending on its application. In medicine, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has the advantage of inducing apoptosis in cancer cells and inhibiting the production of pro-inflammatory cytokines. However, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has the limitation of being toxic to normal cells at high concentrations.
In agriculture, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has the advantage of inhibiting the growth of weeds and fungi, which can improve crop yield and quality. However, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has the limitation of being persistent in the environment, which may pose a risk to non-target organisms.
将来の方向性
There are various future directions for the study of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate. In medicine, future studies could focus on the development of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate derivatives with improved efficacy and reduced toxicity to normal cells. Additionally, future studies could investigate the potential of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In agriculture, future studies could focus on the development of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate formulations with improved efficacy and reduced environmental impact. Additionally, future studies could investigate the potential of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate as a treatment for other plant diseases, such as bacterial and viral infections.
Conclusion:
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate, or methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate, is a chemical compound with various potential applications in medicine, agriculture, and industry. methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential as an antitumor agent, anti-inflammatory agent, herbicide, fungicide, and catalyst. The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate varies depending on its application, and it has various biochemical and physiological effects. methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has advantages and limitations for lab experiments, and there are various future directions for its study.
科学的研究の応用
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential applications in various scientific fields. In medicine, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been investigated for its potential as an antitumor agent. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential as an anti-inflammatory agent. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
In agriculture, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential as a herbicide. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the growth of various weeds, including broadleaf weeds and grasses. Additionally, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential as a fungicide. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate inhibits the growth of various fungi, including Aspergillus niger and Fusarium oxysporum.
In industry, methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential as a catalyst. Studies have shown that methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate can be used as a catalyst in various chemical reactions, including the synthesis of esters and amides.
特性
IUPAC Name |
methyl 2-(4-methyl-N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-7-11(8-6-9)13(18(4,15)16)10(2)12(14)17-3/h5-8,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPWHJRPJHJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(isobutoxycarbonyl)amino]butyl (2,3-dimethylphenyl)carbamate](/img/structure/B4185585.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4185591.png)

![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)

![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![N~2~-(4-chlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4185657.png)
![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)
![N-(3,5-dimethylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4185682.png)
